molecular formula C7H12O5 B3058097 2,3-Dimethyl-3-hydroxyglutaric acid CAS No. 87764-48-5

2,3-Dimethyl-3-hydroxyglutaric acid

Cat. No.: B3058097
CAS No.: 87764-48-5
M. Wt: 176.17 g/mol
InChI Key: CCFYMOIEFAALDH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-hydroxyglutaric acid is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. The molecular formula of this compound is C7H12O5, and it has a molecular weight of 176.167 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3-hydroxyglutaric acid can be achieved through various synthetic routes. One common method involves the hydroxylation of dimethylglutaric acid. The reaction typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is correctly positioned on the carbon chain .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-hydroxyglutaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

2,3-Dimethyl-3-hydroxyglutaric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3-hydroxyglutaric acid involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-hydroxyglutarate
  • 3-Hydroxyglutaric acid
  • 2,3-Dimethylglutaric acid

Uniqueness

2,3-Dimethyl-3-hydroxyglutaric acid is unique due to the presence of both methyl groups and a hydroxyl group on the glutaric acid backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For example, the additional methyl groups can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions .

Properties

IUPAC Name

3-hydroxy-2,3-dimethylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-4(6(10)11)7(2,12)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFYMOIEFAALDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611653
Record name 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,3-Dimethyl-3-hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87764-48-5
Record name 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87764-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dideoxy-2-methyl-3-C-methylpentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-3-hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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